4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C16H25Cl2NO . It is related to 2-chloro-4-tert-pentylphenol, which has the molecular formula C11H15ClO .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C16H25Cl2NO . It contains 16 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of similar piperidine derivatives involves complex chemical processes that yield significant insights into the structural and chemical properties of these compounds. For example, Zhang Guan-you (2010) discussed the synthesis of 4-chloropiperidine hydrochloride using piperidin-4-one hydrochloride as a raw material through reduction and N-carbonylation processes, achieving a yield of 50.9% (Zhang, 2010). This study highlights the complex chemical synthesis methods and the potential for generating various piperidine hydrochloride derivatives with specific chemical properties.
Application in Drug Synthesis
Although the explicit focus on "4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride" is limited, research on related compounds, such as the work on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate by Min Wang et al. (2015), a key intermediate of Vandetanib, demonstrates the relevance of similar compounds in the synthesis of pharmaceutical drugs (Wang et al., 2015). This illustrates the compound's potential application in medicinal chemistry, specifically in the development of therapies for various diseases.
Photostabilization Applications
Another interesting application is in the field of photostabilization, where derivatives of piperidine, such as those mentioned in the study by Hong Xue-chuan (2003), are used in blends with polypropylene to enhance antiphoto-oxidative performance (Xue-chuan, 2003). This showcases the compound's utility in improving the durability and stability of materials exposed to light, indicating a broad spectrum of industrial applications beyond pharmaceuticals.
Properties
IUPAC Name |
4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-16(2,3)12-5-6-15(14(17)11-12)19-13-7-9-18-10-8-13;/h5-6,11,13,18H,4,7-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWJZODJLXVTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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